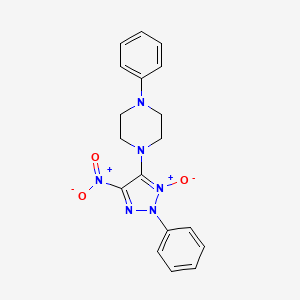![molecular formula C16H18N2O4S B4188649 N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188649.png)
N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide often involves multi-step reactions, starting from simpler precursors. While specific literature on the synthesis of this exact compound is scarce, methodologies similar to those used for structurally related compounds involve steps like nitration, sulfonation, alkylation, and amide formation. These processes leverage the reactivity of different functional groups to build up the complex structure piece by piece (Khalid et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is characterized by the presence of an amide linkage, a methoxy group, and a methylsulfonyl amino group attached to benzene rings. These functional groups play a crucial role in determining the molecule's reactivity and interaction with biological systems. Studies on similar compounds highlight the significance of such structural features in affecting the molecule's physical and chemical behavior (Sainsbury, 1991).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is influenced by its functional groups. For instance, the amide linkage might participate in hydrolysis reactions under certain conditions, while the methoxy and methylsulfonyl groups could affect its electrophilic and nucleophilic properties. Such chemical behaviors are crucial in synthetic applications and in understanding the compound's stability and reactivity under various environmental conditions.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity are essential for characterizing organic compounds. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. While specific data on N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide might not be readily available, related compounds exhibit varied physical behaviors based on their structural composition (Ribeiro et al., 2022).
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-9-15(22-2)14(10-11)17-16(19)12-5-7-13(8-6-12)18-23(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCOYSGUPSGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-phenoxy-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4188572.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![3-[5-(1-azepanyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4188584.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)


![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![4,5,6,7-tetrachloro-2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4188635.png)

![3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4188642.png)
![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)

